molecular formula C14H22N2 B8747100 1-Benzyl-2,2,5-trimethylpiperazine CAS No. 29906-56-7

1-Benzyl-2,2,5-trimethylpiperazine

Cat. No.: B8747100
CAS No.: 29906-56-7
M. Wt: 218.34 g/mol
InChI Key: HIWHYNYFFGYGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2,2,5-trimethylpiperazine is a substituted piperazine derivative characterized by a benzyl group attached to the piperazine nitrogen and three methyl groups at positions 2, 2, and 5 of the piperazine ring. Piperazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and material science, often modified to optimize binding affinity, solubility, or metabolic stability .

Properties

CAS No.

29906-56-7

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-benzyl-2,2,5-trimethylpiperazine

InChI

InChI=1S/C14H22N2/c1-12-9-16(14(2,3)11-15-12)10-13-7-5-4-6-8-13/h4-8,12,15H,9-11H2,1-3H3

InChI Key

HIWHYNYFFGYGLP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(CN1)(C)C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-2,2,5-trimethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2,2,5-trimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the piperazine ring or the benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or amines can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the benzyl position.

Scientific Research Applications

1-Benzyl-2,2,5-trimethylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,2,5-trimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Piperazine vs. Benzyl Groups

A key distinction between 1-benzyl-2,2,5-trimethylpiperazine and many analogues lies in the substitution pattern. Most benzylpiperazines feature modifications on the benzyl aromatic ring (e.g., halogen, methoxy, or trifluoromethyl groups), whereas the trimethyl groups in this compound are located on the piperazine core. For example:

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : Substitution on the benzyl phenyl ring (3-CF₃) enhances electron-withdrawing effects, influencing receptor binding and molecular imprinting efficiency .
  • 1-Benzyl-4-methylpiperazine (MBZP) : A single methyl group on the piperazine nitrogen increases lipophilicity compared to unsubstituted benzylpiperazine (BZP) .
Table 1: Substituent Comparison of Selected Benzylpiperazines
Compound Name Substituents (Piperazine) Substituents (Benzyl) Molecular Weight* Key Features
This compound 2,2,5-trimethyl Benzyl 248.36 High steric bulk, lipophilicity
1-(3-Trifluoromethylphenyl)piperazine None 3-CF₃ 230.20 Electron-withdrawing, imprinting applications
1-Benzyl-4-methylpiperazine (MBZP) 4-methyl Benzyl 190.28 Moderate lipophilicity
1-(3-Chlorophenyl)piperazine (mCPP) None 3-Cl 186.65 Serotonergic activity

*Calculated using standard atomic weights.

Physicochemical Properties

  • Steric Effects: The methyl groups may hinder interactions with flat binding pockets, as seen in molecular imprinting studies where bulkier substituents reduce template-monomer affinity .
  • Boiling Point and pKa : Analogues like 1-benzyl-3-(2,2,2-trifluoroethyl)piperazine exhibit predicted boiling points of ~294°C and pKa ~8.25 , suggesting that alkyl/fluoroalkyl substituents significantly alter these parameters.

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